molecular formula C8H9ClN2O B6220423 (1-benzofuran-5-yl)hydrazine hydrochloride CAS No. 459434-36-7

(1-benzofuran-5-yl)hydrazine hydrochloride

Cat. No. B6220423
CAS RN: 459434-36-7
M. Wt: 184.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-benzofuran-5-yl)hydrazine hydrochloride” is a heterocyclic compound. It has the molecular formula C8H9ClN2O and a molecular weight of 184.62 .


Molecular Structure Analysis

The molecular structure of “(1-benzofuran-5-yl)hydrazine hydrochloride” includes a benzofuran ring, a hydrazine group, and a hydrochloride group . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .


Physical And Chemical Properties Analysis

“(1-benzofuran-5-yl)hydrazine hydrochloride” has a molecular weight of 184.6. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .

Future Directions

Benzofuran compounds, including “(1-benzofuran-5-yl)hydrazine hydrochloride”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-benzofuran-5-yl)hydrazine hydrochloride involves the reaction of 1-benzofuran-5-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-benzofuran-5-carboxylic acid", "hydrazine hydrate", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-benzofuran-5-carboxylic acid is dissolved in a suitable solvent and mixed with hydrazine hydrate in a molar ratio of 1:2.", "Step 2: A dehydrating agent, such as phosphorus oxychloride or thionyl chloride, is added dropwise to the reaction mixture to remove water and facilitate the formation of the hydrazide intermediate.", "Step 3: The reaction mixture is heated under reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the solid product is filtered and washed with a suitable solvent.", "Step 5: Hydrochloric acid is added to the solid product to form the hydrochloride salt, which is filtered and washed with a suitable solvent.", "Step 6: The final product, (1-benzofuran-5-yl)hydrazine hydrochloride, is obtained as a white crystalline solid." ] }

CAS RN

459434-36-7

Molecular Formula

C8H9ClN2O

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.